

An In-depth Technical Guide to Indocarbazostatin: Chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indocarbazostatin*

Cat. No.: *B1243000*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indocarbazostatin is a potent, naturally occurring indolocarbazole that has garnered significant interest within the scientific community for its notable biological activities.^{[1][2]} Isolated from a *Streptomyces* species, this small molecule has been identified as a powerful inhibitor of nerve growth factor (NGF)-induced neuronal differentiation in rat pheochromocytoma PC12 cells.^{[1][2]} Its unique chemical structure and potent biological effects make it a compelling subject for research in neurobiology and oncology, as well as a potential lead compound in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and biological activity of **Indocarbazostatin**, supplemented with detailed experimental protocols and data visualizations.

Chemical Structure and Molecular Properties

Indocarbazostatin possesses a complex polycyclic structure characteristic of the indolocarbazole family of natural products. Its chemical identity has been rigorously established through a combination of high-resolution mass spectrometry and various nuclear magnetic resonance (NMR) techniques.

Property	Value	Source
Molecular Formula	$C_{28}H_{21}N_3O_7$	ChemicalBook
Molecular Weight	511.49 g/mol	ChemicalBook
CAS Number	253450-08-7	ChemicalBook, MedchemExpress ^[1]
Appearance	Not specified in abstracts	-
Solubility	Not specified in abstracts	-

The elucidated structure of **Indocarbazostatin** reveals a fused heterocyclic system, which is fundamental to its biological function.

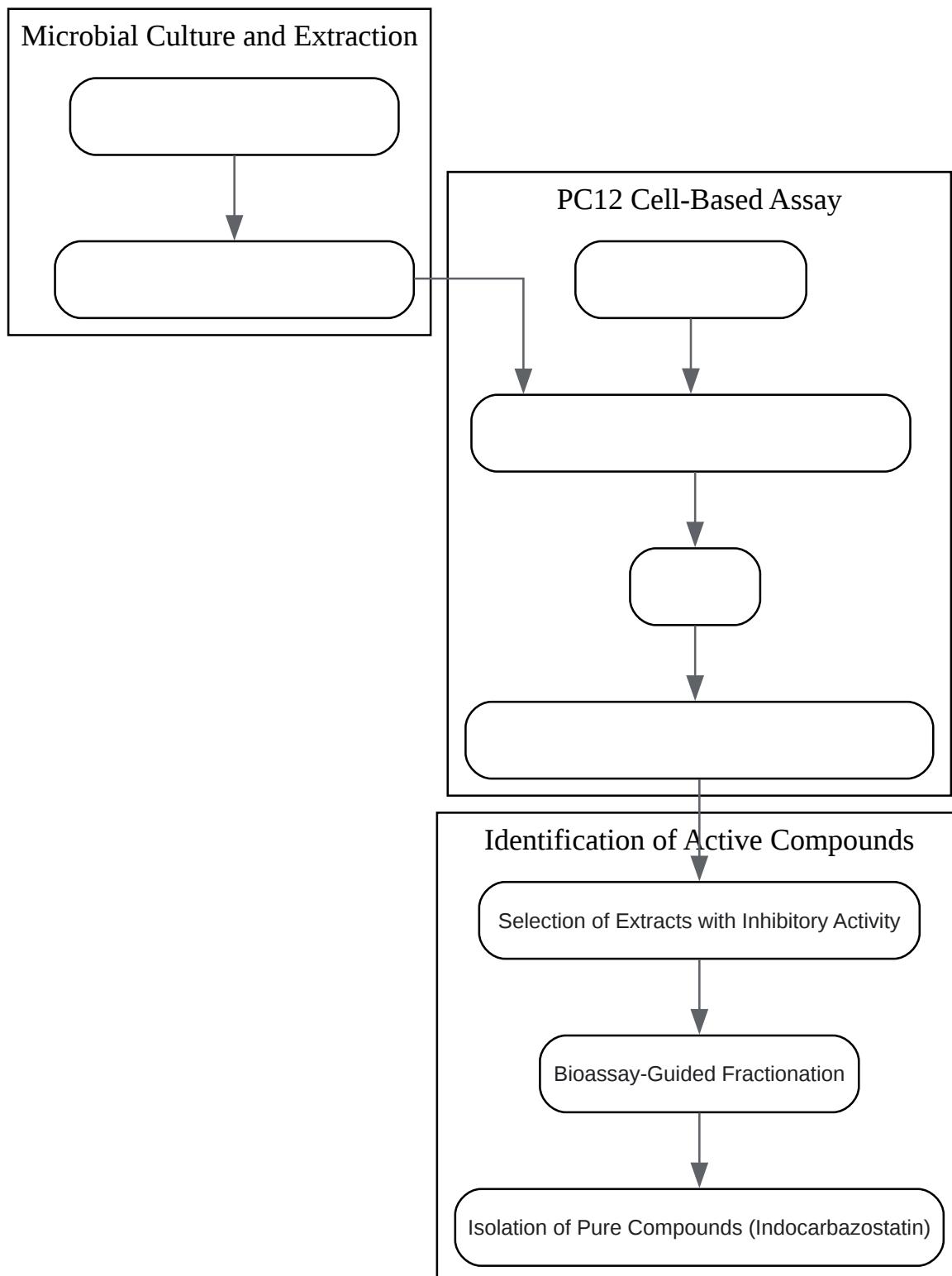
Image of the chemical structure of **Indocarbazostatin**:

Biological Activity: Inhibition of Neuronal Differentiation

The primary biological activity of **Indocarbazostatin**, as identified in initial screenings, is its potent inhibition of NGF-induced neurite outgrowth in PC12 cells.^[2] This activity suggests that **Indocarbazostatin** interferes with the signal transduction pathways initiated by NGF, which are crucial for neuronal development and function.

Compound	IC ₅₀ for Inhibition of NGF-induced Neurite Outgrowth in PC12 cells	Source
Indocarbazostatin	6 nM	The Journal of Antibiotics (Tokyo) ^[2]
Indocarbazostatin B	24 nM	The Journal of Antibiotics (Tokyo) ^[2]
K-252a	200 nM	The Journal of Antibiotics (Tokyo) ^[2]

As indicated in the table, **Indocarbazostatin** is significantly more potent than the well-known kinase inhibitor K-252a, highlighting its potential as a highly specific modulator of cellular signaling pathways.


Experimental Protocols

The following sections detail the experimental methodologies employed in the discovery, isolation, and characterization of **Indocarbazostatin**, as described in the primary literature.

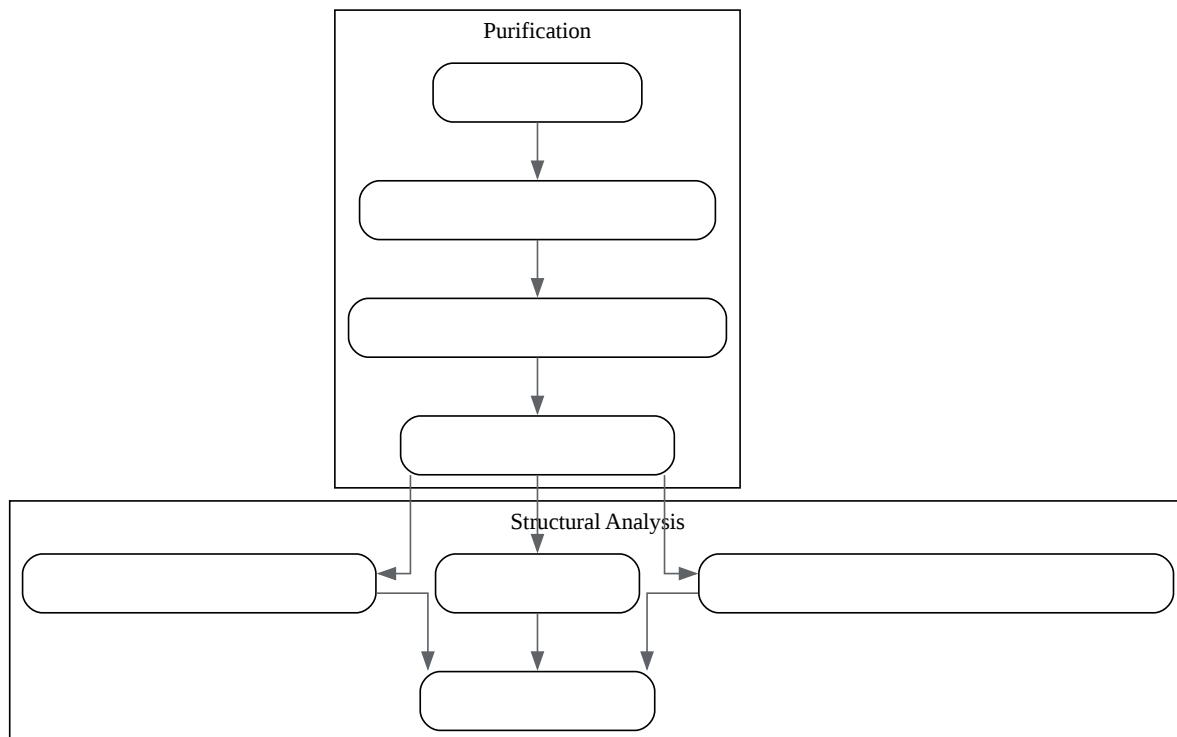
Screening for Inhibitors of NGF-Induced Neuronal Differentiation

The discovery of **Indocarbazostatin** was the result of a targeted screening program aimed at identifying microbial metabolites that could modulate cellular signal transduction.

Experimental Workflow for Screening:

[Click to download full resolution via product page](#)

Screening workflow for the identification of **Indocarbazostatin**.


Methodology:

- Microorganism Cultivation: A *Streptomyces* species was cultured in a suitable nutrient medium to encourage the production of secondary metabolites.
- Extraction: The culture broth was extracted with an organic solvent to isolate the produced metabolites.
- PC12 Cell Assay: Rat pheochromocytoma (PC12) cells were seeded in culture plates. The cells were then treated with the microbial extracts in the presence of Nerve Growth Factor (NGF) to induce neuronal differentiation (neurite outgrowth).
- Activity Assessment: The cultures were microscopically examined to assess the extent of neurite formation. Extracts that inhibited this process were selected for further investigation.
- Bioassay-Guided Fractionation: The active extracts were subjected to chromatographic techniques to separate the individual components. Each fraction was tested in the PC12 cell assay to identify the pure, active compound, which was ultimately identified as **Indocarbazostatin**.

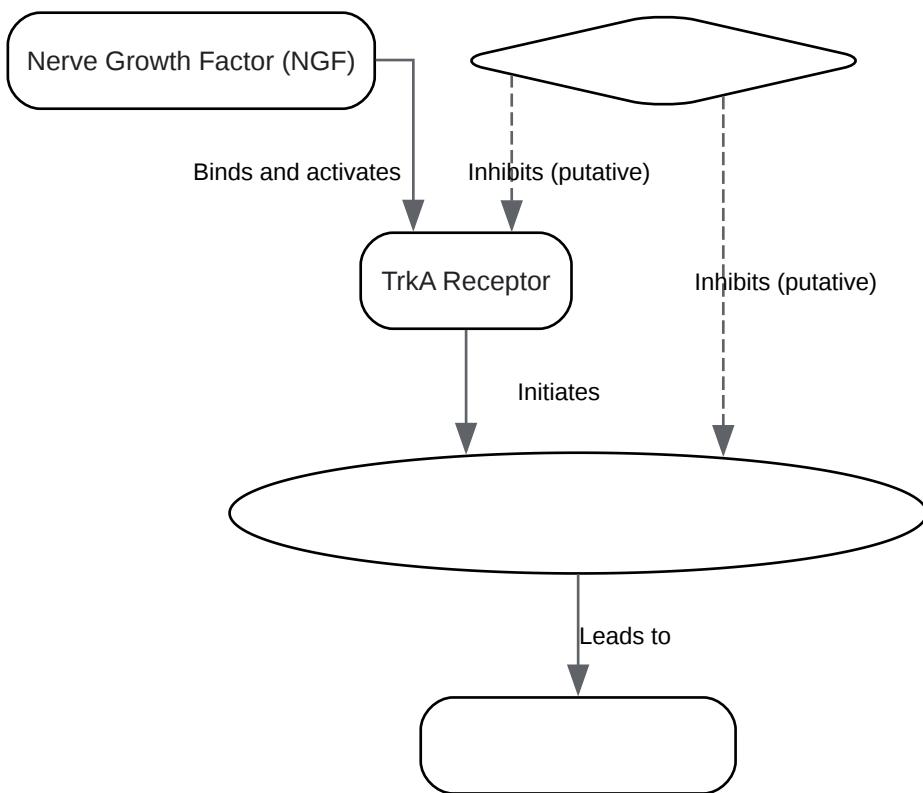
Isolation and Structural Elucidation

Following the identification of its biological activity, **Indocarbazostatin** was isolated in a pure form, and its chemical structure was determined.

Workflow for Isolation and Structure Elucidation:

[Click to download full resolution via product page](#)

Workflow for the isolation and structural elucidation of **Indocarbazostatin**.


Methodology:

- Large-Scale Fermentation and Extraction: The Streptomyces strain was cultured in large volumes to produce sufficient quantities of **Indocarbazostatin** for isolation and structural analysis. The compound was then extracted from the culture broth.

- Chromatographic Purification: The crude extract was subjected to a series of chromatographic steps, such as silica gel column chromatography and high-performance liquid chromatography (HPLC), to purify **Indocarbazostatin**.
- Spectroscopic Analysis: The pure compound was analyzed using a suite of spectroscopic techniques:
 - High-Resolution Mass Spectrometry (HR-MS): To determine the precise molecular weight and elemental composition.
 - UV-Visible Spectroscopy: To identify the chromophores present in the molecule.
 - NMR Spectroscopy: Including ^1H NMR, ^{13}C NMR, COSY, HMQC, and HMBC experiments, to elucidate the connectivity of atoms and the overall three-dimensional structure of the molecule.

Putative Signaling Pathway Inhibition

While the precise molecular target of **Indocarbazostatin** has not been definitively elucidated in the initial discovery papers, its inhibitory effect on NGF-induced neuronal differentiation suggests interference with the TrkA receptor tyrosine kinase signaling pathway. NGF binding to its receptor, TrkA, initiates a cascade of downstream signaling events that are critical for neuronal survival and differentiation.

[Click to download full resolution via product page](#)

Putative inhibition of the NGF/TrkA signaling pathway by **Indocarbazostatin**.

Conclusion

Indocarbazostatin stands out as a highly potent inhibitor of NGF-induced neuronal differentiation. Its complex chemical architecture and significant biological activity make it an invaluable tool for studying neuronal signaling pathways and a promising candidate for further investigation in the context of neurological disorders and cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential and mechanism of action of this fascinating natural product. Further studies are warranted to identify the precise molecular target(s) of **Indocarbazostatin** and to evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indocarbazostatin and indocarbazostatin B, novel inhibitors of NGF-induced Neuronal differentiation in PC12 cells. II. Isolation, physicochemical properties and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indocarbazostatin and indocarbazostatin B, novel inhibitors of NGF-induced neuronal differentiation in PC12 cells. I. Screening, taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Indocarbazostatin: Chemical Properties and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243000#indocarbazostatin-chemical-structure-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com